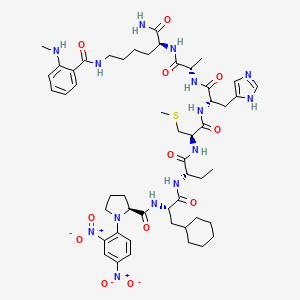
MMP-1 Substrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MMP-1 Substrate is a useful research compound. Its molecular formula is C51H72N14O12S and its molecular weight is 1105.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Matrix metalloproteinase-1 (MMP-1), also known as interstitial collagenase, plays a crucial role in the degradation of extracellular matrix components, particularly collagen. Understanding the biological activity of MMP-1 substrates is essential for elucidating its role in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. This article reviews the biological activity of MMP-1 substrates, focusing on their interactions, regulatory mechanisms, and implications in health and disease.
Overview of MMP-1
MMP-1 is part of a larger family of matrix metalloproteinases that are zinc-dependent endopeptidases. It is primarily responsible for the cleavage of type I, II, and III collagen, which are integral components of the extracellular matrix (ECM). The activity of MMP-1 is tightly regulated through various mechanisms, including the synthesis of tissue inhibitors of metalloproteinases (TIMPs), post-translational modifications, and interactions with specific substrates.
MMP-1 exhibits substrate specificity that is influenced by several factors:
- Structural Features : The conformation and composition of substrates significantly affect their recognition and cleavage by MMP-1. For instance, the presence of specific amino acid sequences can enhance binding affinity.
- Binding Interactions : MMP-1 interacts with substrates through a combination of hydrophobic and electrostatic interactions. The active site of MMP-1 includes a catalytic zinc ion that is essential for its enzymatic activity.
Table 1: Key Substrates of MMP-1
| Substrate | Function/Role | Biological Implications |
|---|---|---|
| Type I Collagen | Structural integrity of tissues | Wound healing, fibrosis |
| Type III Collagen | ECM component in various tissues | Involved in angiogenesis |
| Laminin | Cell adhesion and migration | Tumor progression and metastasis |
| Fibronectin | Cell adhesion and ECM organization | Important in tissue repair |
Case Study 1: Role in Cancer Metastasis
Research has shown that MMP-1 facilitates tumor invasion by degrading collagen barriers. A study demonstrated that increased expression of MMP-1 in breast cancer cells correlated with enhanced metastatic potential. Inhibition of MMP-1 activity led to reduced invasion in vitro, highlighting its role as a therapeutic target in cancer treatment .
Case Study 2: Wound Healing
In a clinical study involving diabetic patients, elevated levels of MMP-1 were associated with impaired wound healing. The study indicated that MMP-1 contributes to the remodeling phase of wound healing by degrading damaged collagen fibers. However, excessive MMP-1 activity was linked to chronic wounds, suggesting a delicate balance is necessary for optimal healing .
Regulatory Mechanisms
The regulation of MMP-1 activity involves several layers:
- Tissue Inhibitors : TIMPs bind to active MMPs, preventing substrate cleavage. The balance between MMPs and TIMPs is critical for maintaining tissue homeostasis.
- Cofactors : Calcium ions (Ca²⁺) have been shown to modulate the activity of MMP-1. Studies indicate that varying concentrations of Ca²⁺ can enhance or inhibit enzymatic activity .
Recent Advances in Research
Recent research has focused on developing selective inhibitors for MMP-1 to mitigate its pathological effects without disrupting normal physiological functions. For instance, novel compounds have been synthesized that demonstrate high specificity for MMP-1 over other metalloproteinases. These inhibitors have shown promise in preclinical models for conditions such as arthritis and cancer .
Table 2: Recent Inhibitors of MMP-1
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-[[2-(methylamino)benzoyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methylsulfanyl-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H72N14O12S/c1-5-35(58-49(71)38(24-31-14-7-6-8-15-31)61-51(73)42-19-13-23-63(42)41-21-20-33(64(74)75)26-43(41)65(76)77)47(69)62-40(28-78-4)50(72)60-39(25-32-27-54-29-56-32)48(70)57-30(2)45(67)59-37(44(52)66)18-11-12-22-55-46(68)34-16-9-10-17-36(34)53-3/h9-10,16-17,20-21,26-27,29-31,35,37-40,42,53H,5-8,11-15,18-19,22-25,28H2,1-4H3,(H2,52,66)(H,54,56)(H,55,68)(H,57,70)(H,58,71)(H,59,67)(H,60,72)(H,61,73)(H,62,69)/t30-,35-,37-,38-,39-,40-,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWDGVAWRUKOAR-IHGWQQAUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(CSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CCCCNC(=O)C2=CC=CC=C2NC)C(=O)N)NC(=O)C(CC3CCCCC3)NC(=O)C4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N[C@@H](CSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=O)C2=CC=CC=C2NC)C(=O)N)NC(=O)[C@H](CC3CCCCC3)NC(=O)[C@@H]4CCCN4C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H72N14O12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













